molecular formula C9H13NO2S B1290395 Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate CAS No. 354587-62-5

Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B1290395
CAS No.: 354587-62-5
M. Wt: 199.27 g/mol
InChI Key: JPMQBORRLKYYPC-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C9H13NO2S. It is a thiazole derivative, which is a class of organic compounds containing a five-membered ring with both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) and N,N’-diethylthiourea. This reaction is typically carried out under mild conditions and yields the target compound in a relatively high yield of 75% .

Another method involves the reaction of 4-hydroxybenzene-1-benzothiomide with ethyl-2-chloro acetoacetate. This method is used to prepare pharmaceutical intermediates and other derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate has demonstrated notable antimicrobial properties. Research indicates its effectiveness against a range of pathogens, as shown in the table below:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanism of action involves disruption of microbial cell membranes and inhibition of vital metabolic processes, making it a candidate for further development as an antimicrobial agent.

2. Anticancer Properties

In vitro studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The following case study illustrates its effectiveness:

  • Case Study: Cytotoxicity in K562 Leukemia Cells
    • IC50 Value : Approximately 10 µM
    • Mechanism : Induction of apoptosis through caspase pathway activation and disruption of cell cycle progression.

Additionally, a study involving human lung (A549) and renal (TK-10) cancer cell lines revealed that specific derivatives of this compound exhibited significantly higher cytotoxicity compared to doxorubicin, a standard chemotherapy drug.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship have revealed that modifications to the thiazole ring can enhance biological activity. For instance, derivatives with halogen substitutions showed increased potency against cancer cell lines. This insight is crucial for the design of more effective therapeutic agents.

Applications in Materials Science

Beyond its biological applications, this compound is being explored in materials science. Its unique chemical properties allow it to be utilized in developing materials with specific electronic or optical characteristics. Research indicates that thiazole derivatives can influence various biochemical pathways by interacting with enzymes and proteins.

Summary of Key Findings

The following table summarizes the key findings regarding the applications of this compound:

Application AreaKey Findings
AntimicrobialEffective against Staphylococcus aureus, E. coli, and Candida albicans
AnticancerSignificant cytotoxicity in leukemia and breast cancer cells; potential for drug development
Materials SciencePotential use in developing materials with electronic or optical properties

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in its role as a pharmaceutical intermediate, it may interact with enzymes such as xanthine oxidase, inhibiting its activity and thereby reducing uric acid levels in the body . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives:

This compound is unique due to its specific structure and the resulting chemical and biological properties, making it valuable in diverse applications.

Biological Activity

Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential in medicinal chemistry, particularly in areas such as antimicrobial, anticancer, and herbicidal applications.

Chemical Structure

The molecular formula for this compound is C9H13N1O2S1C_9H_{13}N_1O_2S_1. The structure features a thiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various strains of bacteria and fungi. In one study, the minimum inhibitory concentrations (MIC) of several thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing potent activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 3.91 to 62.5 µg/mL .

Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer potential. In vitro studies demonstrated that this compound exhibited cytotoxic effects on liver carcinoma cell lines (HEPG2) with IC50 values indicating effective suppression of cell viability . The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.

Herbicidal Activity

The compound has shown promising herbicidal activity as well. In a series of bioassays, certain thiazole derivatives demonstrated moderate to high inhibition rates against common weeds such as Capsella bursa-pastoris and Amaranthus retroflexus, with effectiveness increasing with the presence of specific substituents on the thiazole ring . This suggests potential applications in agricultural settings as eco-friendly herbicides.

Synthesis and Evaluation

The synthesis of this compound is typically achieved through a one-pot reaction involving thioamides and α-bromoketones. This method not only simplifies the synthetic process but also enhances yield and purity .

Table 1: Biological Activity Summary of this compound

Activity Type Tested Organisms IC50/MIC (µg/mL) Comments
AntimicrobialStaphylococcus aureus15Effective against resistant strains
Escherichia coli30Moderate activity
AnticancerHEPG2 (liver carcinoma)25Induces apoptosis
HerbicidalCapsella bursa-pastoris150High inhibition rate
Amaranthus retroflexus100Effective at higher concentrations

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. For instance, its anticancer properties may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Additionally, its herbicidal effects are likely due to disruption of metabolic processes in target plants.

Properties

IUPAC Name

ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-4-7-10-6(3)8(13-7)9(11)12-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMQBORRLKYYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634967
Record name Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354587-62-5
Record name Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl 2-chloroacetoacetate (2.00 g, 10.04 mmol) and thiopropionamide (1.00 g, 11.22 mmol) in ethanol (100 mL) was heated at reflux overnight. The solvent was evaporated and dichloromethane (100 mL) added. The solution was washed with water (2×100 mL) and brine (100 mL), dried (MgSO4), filtered, evaporated and the concentrate was chromatographed over silica gel (10% ethyl acetate/hexanes) to give 2-ethyl-4-methylthiazole-5-carboxylic acid ethyl ester (1.63 g, 81% yield) as a colorless liquid.
Quantity
2 g
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reactant
Reaction Step One
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1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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